molecular formula C18H26ClFN4O2 B4072451 1-[2-[4-(4-Fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide;hydrochloride

1-[2-[4-(4-Fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide;hydrochloride

Cat. No.: B4072451
M. Wt: 384.9 g/mol
InChI Key: SQFRXVIEZNAJJV-UHFFFAOYSA-N
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Description

1-[2-[4-(4-Fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide;hydrochloride is a complex organic compound that belongs to the class of piperazine derivatives. These compounds are known for their wide range of biological and pharmaceutical activities. The presence of the fluorophenyl group in its structure enhances its pharmacological properties, making it a compound of interest in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[4-(4-Fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide;hydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction between (S, S)-N, N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to protected piperazines, which are then deprotected and cyclized to form the desired compound .

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance reaction rates and yields .

Chemical Reactions Analysis

Types of Reactions

1-[2-[4-(4-Fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.

Scientific Research Applications

1-[2-[4-(4-Fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[2-[4-(4-Fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide;hydrochloride involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[4-(4-Fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide;hydrochloride is unique due to the presence of the fluorophenyl group, which enhances its pharmacological properties. This makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

1-[2-[4-(4-fluorophenyl)piperazin-1-yl]acetyl]piperidine-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN4O2.ClH/c19-15-1-3-16(4-2-15)22-11-9-21(10-12-22)13-17(24)23-7-5-14(6-8-23)18(20)25;/h1-4,14H,5-13H2,(H2,20,25);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQFRXVIEZNAJJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C(=O)N)C(=O)CN2CCN(CC2)C3=CC=C(C=C3)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26ClFN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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